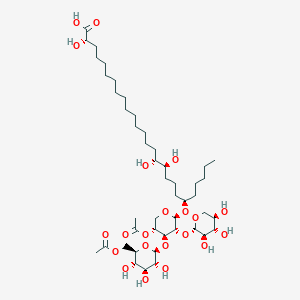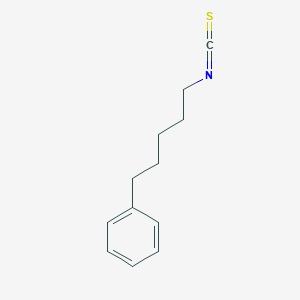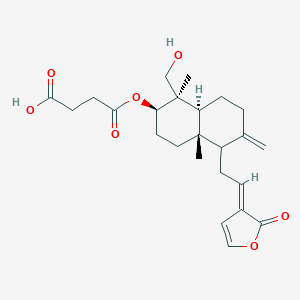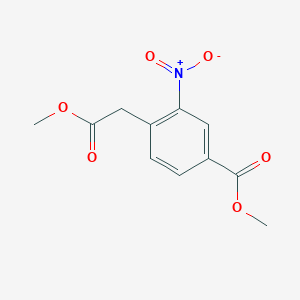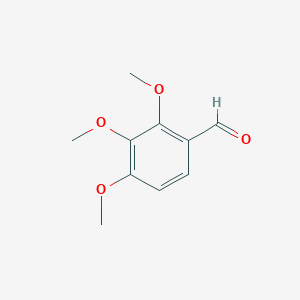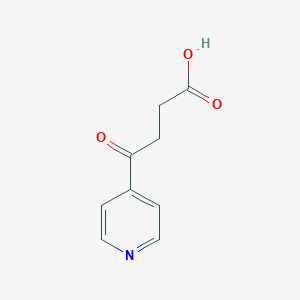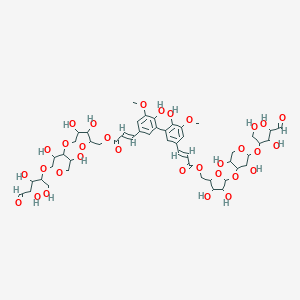
Ddfaxx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddfaxx is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of Ddfaxx is not yet fully understood, but researchers have identified several potential targets. One of the primary targets is the immune system, where Ddfaxx has been shown to modulate the activity of immune cells. Additionally, Ddfaxx has been shown to affect various signaling pathways, including those involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Ddfaxx has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Additionally, Ddfaxx has been shown to affect the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ddfaxx has several advantages for lab experiments, including its potent biological activity and relative ease of synthesis. However, there are also limitations to using Ddfaxx in lab experiments, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on Ddfaxx. One potential area of research is in the development of new drugs based on the structure of Ddfaxx. Additionally, further research is needed to fully understand the mechanism of action of Ddfaxx and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of Ddfaxx, which will be essential for its eventual use in humans.
Conclusion
Ddfaxx is a promising compound that has several potential applications in scientific research. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. While there are still many unanswered questions about Ddfaxx, its potential applications in drug discovery and disease treatment make it an exciting area of research for the future.
Synthesemethoden
The synthesis method of Ddfaxx involves a complex process that requires several steps. The starting material for this process is typically a readily available compound that undergoes a series of reactions to produce the final product. The synthesis method is often optimized to achieve high yields and purity, which is essential for further research and development.
Wissenschaftliche Forschungsanwendungen
Ddfaxx has several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. Additionally, Ddfaxx has been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
138935-21-4 |
|---|---|
Produktname |
Ddfaxx |
Molekularformel |
C50H66O32 |
Molekulargewicht |
1179 g/mol |
IUPAC-Name |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |
InChI-Schlüssel |
ASJZDRUJXHTJJG-GGWOSOGESA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |
SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Synonyme |
5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

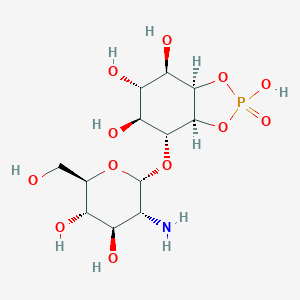
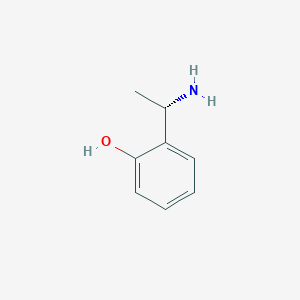
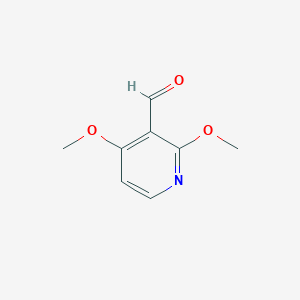
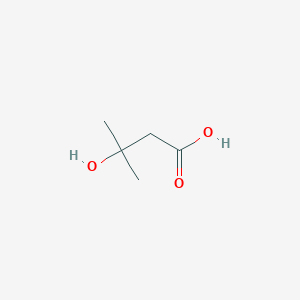
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
